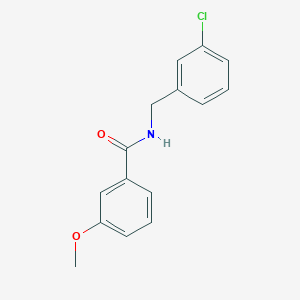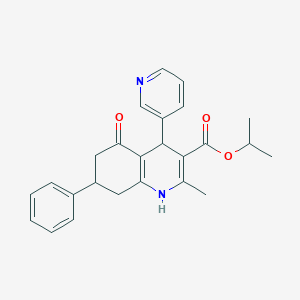![molecular formula C24H23ClN2OS B4966876 1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors in the brain. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. These mechanisms are thought to underlie the anxiolytic and antidepressant effects of TFMPP.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects in animal models and human studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. TFMPP has also been shown to have effects on cardiovascular function, such as increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has well-characterized pharmacological properties, making it a useful tool for studying the 5-HT1A and 5-HT2A receptors and their role in various neurological and psychiatric disorders. However, TFMPP also has several limitations, including its potential for toxicity and its limited selectivity for the 5-HT1A and 5-HT2A receptors.
Zukünftige Richtungen
There are several future directions for research on TFMPP. One area of interest is the development of more selective agonists and antagonists for the 5-HT1A and 5-HT2A receptors. Another area of interest is the investigation of TFMPP's potential use in the treatment of drug addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFMPP and its potential toxicity.
Synthesemethoden
The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with phenyl(phenylthio)acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure TFMPP.
Wissenschaftliche Forschungsanwendungen
TFMPP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and human studies. TFMPP has also been studied for its potential use in the treatment of drug addiction, particularly for its ability to modulate dopamine release in the brain.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2OS/c25-20-10-7-11-21(18-20)26-14-16-27(17-15-26)24(28)23(19-8-3-1-4-9-19)29-22-12-5-2-6-13-22/h1-13,18,23H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQXHSGBPOREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)


![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)

![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)


![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)